molecular formula C23H16O4 B12469778 7-(2-oxo-2-phenylethoxy)-3-phenyl-2H-chromen-2-one

7-(2-oxo-2-phenylethoxy)-3-phenyl-2H-chromen-2-one

Cat. No.: B12469778
M. Wt: 356.4 g/mol
InChI Key: PQKFFGSOFXWYAN-UHFFFAOYSA-N
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Description

7-(2-oxo-2-phenylethoxy)-3-phenyl-2H-chromen-2-one is a synthetic organic compound with a molecular formula of C23H16O4. This compound is part of the chromen-2-one family, which is known for its diverse biological activities and applications in various fields of research.

Preparation Methods

The synthesis of 7-(2-oxo-2-phenylethoxy)-3-phenyl-2H-chromen-2-one typically involves the reaction of 2-hydroxyacetophenone with 4H-chromen-4-one, carbon disulfide, potassium carbonate, and bromoethane. The reaction is carried out at 35°C with efficient stirring and monitored by thin layer chromatography (TLC). After completion, the mixture is cooled, poured into ice water, and extracted with ethyl acetate. The organic layers are then washed with anhydrous sodium sulfate, and the solvent is removed under reduced pressure .

Chemical Reactions Analysis

7-(2-oxo-2-phenylethoxy)-3-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles under appropriate conditions.

    Condensation: The compound can participate in condensation reactions to form larger molecular structures.

Scientific Research Applications

7-(2-oxo-2-phenylethoxy)-3-phenyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 7-(2-oxo-2-phenylethoxy)-3-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

Molecular Formula

C23H16O4

Molecular Weight

356.4 g/mol

IUPAC Name

7-phenacyloxy-3-phenylchromen-2-one

InChI

InChI=1S/C23H16O4/c24-21(17-9-5-2-6-10-17)15-26-19-12-11-18-13-20(16-7-3-1-4-8-16)23(25)27-22(18)14-19/h1-14H,15H2

InChI Key

PQKFFGSOFXWYAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)C4=CC=CC=C4)OC2=O

Origin of Product

United States

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